molecular formula C19H15NO6 B1194780 Rugosinone

Rugosinone

Cat. No.: B1194780
M. Wt: 353.3 g/mol
InChI Key: MMPVUYPJIFYAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rugosinone is a chemical compound with the molecular formula C19H15NO6 and a molecular weight of 353.33 g/mol . It is classified as a substance with a decided structure, confirming its clear and well-defined chemical identity . This product is provided as a high-purity standard for research applications exclusively. From a chemoinformatic perspective, this compound is characterized by a LogP value of 3.083, indicating its lipophilicity, and a computed LogS value of -4.456, suggesting low aqueous solubility . Its structure features multiple aromatic rings and several oxygen atoms, which may contribute to its potential bioactivity and interaction with biological targets . The structural complexity of this compound makes it a compound of interest in various pharmacological and phytochemical research endeavors, particularly in the investigation of structure-activity relationships. This product is labeled "For Research Use Only" (RUO). RUO products are specifically tailored for laboratory research to facilitate scientific investigation, experimentation, and analysis . They are essential tools in areas such as drug discovery and the development of new diagnostic assays . This product is not intended for direct diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

[1,3]dioxolo[4,5-g]isoquinolin-5-yl-(2-hydroxy-3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C19H15NO6/c1-23-13-4-3-11(18(22)19(13)24-2)17(21)16-12-8-15-14(25-9-26-15)7-10(12)5-6-20-16/h3-8,22H,9H2,1-2H3

InChI Key

MMPVUYPJIFYAEK-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C(=O)C2=NC=CC3=CC4=C(C=C32)OCO4)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C2=NC=CC3=CC4=C(C=C32)OCO4)O)OC

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : Rugosinone has been studied for its ability to inhibit cancer cell proliferation. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines, including breast and lung cancer cells.
    • Case Study : A study demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines through mitochondrial dysfunction and activation of caspase pathways .
  • Anti-inflammatory Effects
    • Mechanism of Action : this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
    • Case Study : In vitro studies showed that this compound reduced the expression of inflammatory markers in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Neuroprotective Properties
    • Mechanism of Action : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.
    • Case Study : Research involving neuronal cell cultures indicated that this compound could mitigate oxidative stress by enhancing antioxidant enzyme activity, thereby protecting against neurodegenerative diseases .

Therapeutic Uses

  • Potential Cancer Treatment
    • Given its anticancer properties, this compound is being investigated as a potential candidate for developing new cancer therapies. Its ability to selectively target cancer cells while sparing normal cells is particularly valuable.
  • Management of Inflammatory Disorders
    • The anti-inflammatory effects of this compound may be beneficial in treating conditions such as arthritis or inflammatory bowel disease, where inflammation plays a central role.
  • Neurological Disorders
    • The neuroprotective effects suggest potential applications in treating conditions like Alzheimer's disease or Parkinson's disease, where oxidative stress contributes to neuronal damage.

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Anticancer ActivityInduces apoptosis, inhibits proliferationReduced viability in MCF-7 and A549 cell lines
Anti-inflammatory EffectsInhibits cytokines and COX-2Lowered inflammatory markers in macrophages
Neuroprotective PropertiesEnhances antioxidant activityProtects neuronal cells from oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Rugosinone is structurally and functionally comparable to other isoquinoline alkaloids. Below, we compare it with Magnoflorine (C₂₀H₂₄O₄N) and Corydine (C₂₀H₂₃O₄N), two compounds with overlapping biosynthetic pathways but distinct properties.

Table 1: Structural and Functional Comparison

Property This compound (C₂₀H₂₁O₅N) Magnoflorine (C₂₀H₂₄O₄N) Corydine (C₂₀H₂₃O₄N)
Molecular Weight 355.38 g/mol 342.41 g/mol 341.40 g/mol
Oxygen Atoms 5 4 4
Hydrogen Atoms 21 24 23
Key Substituents 2 hydroxyl, 1 methoxy 2 methoxy, 1 methyl 1 hydroxyl, 2 methoxy
Polarity High (due to 5 O atoms) Moderate Moderate
Reported Bioactivities Antimicrobial, neuroprotective* Anti-inflammatory, hypotensive Analgesic, antitumor
Natural Sources Thalictrum spp. Magnolia spp. Corydalis spp.

Structural Differences and Implications

Substituent Patterns: Unlike Corydine, which has one hydroxyl group, this compound’s two hydroxyl groups may improve its antioxidant capacity. Magnoflorine’s methyl group, absent in this compound, could increase lipid solubility and blood-brain barrier penetration .

Functional Differences

  • Bioactivity: Magnoflorine is well-documented for its anti-inflammatory effects via NF-κB pathway inhibition, while Corydine exhibits antitumor activity through microtubule disruption. This compound’s antimicrobial properties, though less studied, are hypothesized to arise from membrane disruption via its polar groups .
  • Pharmacokinetics: this compound’s higher polarity may limit oral bioavailability compared to Magnoflorine, which has better absorption due to its methyl group .

Preparation Methods

Solvent Extraction and Partitioning

Fresh or dried plant material is ground and subjected to maceration in methanol or ethanol for 72 hours. The crude extract is concentrated under reduced pressure and acidified to pH 2–3 using dilute hydrochloric acid. This step protonates alkaloids, rendering them water-soluble. Subsequent basification with ammonium hydroxide (pH 9–10) precipitates the alkaloid fraction, which is then extracted with chloroform or dichloromethane.

Chromatographic Purification

The crude alkaloid mixture is fractionated via column chromatography using silica gel or alumina as stationary phases. Elution with gradient solvent systems (e.g., chloroform-methanol or hexane-ethyl acetate) separates this compound from structurally similar compounds. Final purification employs preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve >95% purity.

Table 1: Key Parameters for this compound Extraction

ParameterConditionsYield (%)
Plant MaterialThalictrum foliolosum roots0.012–0.03
Extraction Solvent95% ethanol, 72 hours
Partitioning SolventChloroform (3 × 500 mL)
Chromatography MediumSilica gel (200–300 mesh)
Eluent SystemChloroform:methanol (95:5 → 80:20)

Chemical Synthesis of this compound

ParameterConditionsYield (%)
Coupling AgentK₃[Fe(CN)₆] (0.1 M)38
Solvent SystemMethanol:water (4:1)
Reaction Time12 hours
Purification MethodSilica gel chromatography

Structural Confirmation

Post-synthesis, this compound’s structure is validated through:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR shows characteristic signals for the dioxole ring (δ 5.95–6.05 ppm) and methoxy groups (δ 3.85–3.90 ppm).

  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 353.3 [M+H]+^+.

Analytical Challenges and Innovations

Differentiation from Structural Analogs

This compound’s similarity to thaligosidine and thalithis compound necessitates advanced analytical techniques. Source emphasizes the use of circular dichroism (CD) spectroscopy to distinguish enantiomers, as this compound exhibits a specific optical rotation of [α]D25=127[α]_D^{25} = -127^\circ (c = 0.1, CHCl₃) .

Q & A

Basic Research Questions

Q. How can Rugosinone be isolated and purified from natural sources, and what analytical techniques validate its structural integrity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural validation requires spectroscopic methods: nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. Purity is assessed via HPLC with ≥95% threshold .

Q. What experimental frameworks are recommended for initial bioactivity screening of this compound?

  • Methodological Answer : Use in vitro assays targeting hypothesized biological pathways (e.g., anti-inflammatory, antimicrobial). Standardize cell lines (e.g., RAW 264.7 macrophages for inflammation) and include positive/negative controls. Dose-response curves (e.g., 1–100 µM) and IC50 calculations ensure reproducibility. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with research goals .

Q. How should researchers design a literature review to contextualize this compound’s pharmacological potential?

  • Methodological Answer : Systematically search databases (PubMed, SciFinder) using keywords: "this compound," "biological activity," "natural products." Filter studies by relevance (e.g., peer-reviewed articles post-2010). Use PICO(T) framework (Population: cell/animal models; Intervention: this compound; Comparison: standard drugs; Outcome: efficacy metrics; Time: acute/chronic exposure) to structure hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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